molecular formula C11H9BrIN B8155909 5-Bromo-1-cyclopropyl-3-iodo-1H-indole

5-Bromo-1-cyclopropyl-3-iodo-1H-indole

Cat. No.: B8155909
M. Wt: 362.00 g/mol
InChI Key: BRHUXWDBRICKRZ-UHFFFAOYSA-N
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Description

5-Bromo-1-cyclopropyl-3-iodo-1H-indole is a halogenated indole derivative featuring bromine at position 5, iodine at position 3, and a cyclopropyl group at the N1 position. The compound’s structure combines steric bulk (cyclopropyl) with halogen-mediated electronic effects, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

5-bromo-1-cyclopropyl-3-iodoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrIN/c12-7-1-4-11-9(5-7)10(13)6-14(11)8-2-3-8/h1,4-6,8H,2-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRHUXWDBRICKRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C3=C2C=CC(=C3)Br)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrIN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-Bromo-1-cyclopropyl-3-iodo-1H-indole typically involves a multi-step process:

Chemical Reactions Analysis

5-Bromo-1-cyclopropyl-3-iodo-1H-indole undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 5-Bromo-1-cyclopropyl-3-iodo-1H-indole involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling and gene expression . The specific pathways and targets depend on the particular application and the biological system being studied.

Comparison with Similar Compounds

Substituent Effects on Physical and Spectral Properties

Table 1: Key substituents and properties of related compounds

Compound Name Substituents (Positions) Melting Point (°C) Key NMR Shifts (δ, ppm) Synthesis Yield Reference
5-Bromo-1-cyclopropyl-3-iodo-1H-indole Br (5), I (3), cyclopropyl (N1) N/A N/A N/A -
5-Bromo-3(1-(2,5-dimethoxyphenethyl)-1H-imidazol-5-yl)-1H-indole (34) Br (5), imidazole-phenethyl (3) 141–142 1H NMR: aromatic peaks at 7.38–7.95 50%
5-Bromo-1-methyl-3-iso-perfluoropropyl-1H-indole (7) Br (5), CF3CF2CF2 (3), methyl (N1) Off-white solid 1H NMR: δ 3.87 (CH3) 90%
5-Bromo-3-(2-(4-(3,5-dimethoxyphenyl)-1H-triazol-1-yl)ethyl)-1H-indole (9c) Br (5), triazole-ethyl (3) N/A 1H NMR: δ 4.51 (CH2), 3.72 (OCH3) 50%
5-Bromo-1-(3-chloropropyl)-1H-indazole (3b) Br (5), Cl-propyl (N1) Dark orange liquid 1H NMR: δ 4.54 (CH2N) 50%

Key Observations:

  • Steric and Electronic Effects : The cyclopropyl group in the target compound introduces steric hindrance compared to linear alkyl chains (e.g., 3-chloropropyl in compound 3b ). This may reduce rotational freedom and influence crystal packing.
  • Melting Points : Compounds with rigid substituents (e.g., triazole-ethyl in 9c ) or bulky groups (e.g., perfluoropropyl in compound 7 ) tend to form solids, while linear chains (e.g., 3b ) result in viscous liquids. The target compound’s cyclopropyl group may promote crystallinity, though direct data are lacking.

Spectroscopic and Reactivity Comparisons

  • NMR Shifts :
    • The cyclopropyl group’s ring current effects may deshield nearby protons, contrasting with the electron-withdrawing perfluoropropyl group in compound 7, which shifts CH3 protons to δ 3.87 .
    • Iodine’s electronegativity may downfield-shift adjacent aromatic protons, as seen in compound 34’s aromatic signals (δ 7.38–7.95) .
  • Reactivity :
    • The iodine atom in the target compound could participate in cross-coupling reactions (e.g., Suzuki-Miyaura), similar to bromine in compound 9c .
    • The cyclopropyl group’s strain (~27 kcal/mol) may render it reactive in ring-opening reactions under acidic or radical conditions.

Q & A

Q. What synthetic strategies are optimal for preparing 5-Bromo-1-cyclopropyl-3-iodo-1H-indole?

Methodological Answer:

  • Key Steps :
    • Core Indole Functionalization : Begin with bromination/iodination of the indole scaffold. For bromination, use N-bromosuccinimide (NBS) in dichloromethane under controlled temperatures (0–25°C) to ensure regioselectivity at the 5-position .
    • Cyclopropane Introduction : Employ cross-coupling reactions (e.g., Buchwald-Hartwig amination) or nucleophilic substitution. For cyclopropane substitution at N1, use cyclopropylboronic acid under Pd catalysis .
    • Iodination at C3 : Utilize N-iodosuccinimide (NIS) in acetic acid at 50°C, ensuring minimal side reactions via TLC monitoring .
  • Purification : Flash column chromatography (e.g., 70:30 hexane:ethyl acetate) followed by recrystallization in ethanol yields >95% purity .

Q. How to characterize the compound’s structure and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H NMR : Expect signals for cyclopropane protons (δ 0.5–1.5 ppm, multiplet) and aromatic protons (δ 6.8–7.5 ppm). Bromine and iodine substituents deshield adjacent protons (e.g., C4-H at δ ~7.2 ppm) .
    • 13C NMR : Cyclopropane carbons appear at δ 6–12 ppm; halogenated carbons (C5-Br, C3-I) show distinct shifts (δ 115–125 ppm) .
  • Mass Spectrometry : HRMS (FAB or ESI+) confirms molecular ion peaks (e.g., m/z calculated for C₁₁H₈BrIN: 378.8693) .

Q. What solvents and catalysts are critical for its synthesis?

Methodological Answer:

  • Solvents : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for substitution, while PEG-400 improves Cu-catalyzed click chemistry efficiency .
  • Catalysts :
    • CuI (10 mol%) for azide-alkyne cycloadditions .
    • Pd(PPh₃)₄ (5 mol%) for cross-coupling reactions .

Advanced Research Questions

Q. How to resolve contradictions in spectral data (e.g., unexpected coupling constants)?

Methodological Answer:

  • Case Study : If 1H NMR shows unexpected splitting (e.g., C4-H doublet instead of singlet), perform 2D NMR (COSY, HSQC) to confirm coupling networks.
  • Hypothesis Testing : Cross-validate with X-ray crystallography (e.g., CCDC data in ) or computational modeling (DFT) to verify substituent effects on electronic structure .

Q. How to optimize low yields (<30%) in cyclopropane substitution reactions?

Methodological Answer:

  • Root Cause Analysis :
    • Steric Hindrance : Bulky cyclopropane groups may slow substitution. Use microwave-assisted synthesis (120°C, 30 min) to overcome kinetic barriers .
    • Catalyst Poisoning : Halogens (Br, I) can deactivate Pd catalysts. Switch to BrettPhos Pd G3, which tolerates halides better .
  • Yield Improvement : Additives like Cs₂CO₃ (2 equiv) enhance nucleophilicity of cyclopropane precursors .

Q. What stability challenges arise under acidic/oxidizing conditions?

Methodological Answer:

  • Instability Mechanisms :
    • Acidic Conditions : Cyclopropane ring may undergo ring-opening. Test stability in pH 1–3 buffers (HCl) via HPLC monitoring over 24h .
    • Oxidation : Iodine at C3 may oxidize to IO₃⁻ under strong oxidizers (e.g., H₂O₂). Use argon atmosphere and antioxidants (BHT) during storage .

Q. How to design SAR studies for biological activity screening?

Methodological Answer:

  • Analog Synthesis : Replace Br/I with F/Cl (via halogen exchange ) or vary cyclopropane with other N-substituents (e.g., methyl, benzyl) .
  • Biological Assays :
    • Antioxidant Activity : Use DPPH radical scavenging assays (IC₅₀ measurement) .
    • Enzyme Inhibition : Test against cytochrome P450 isoforms (CYP3A4) via fluorometric screening .

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